![molecular formula C13H17FN4O2S B14951942 N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]butane-1-sulfonamide](/img/structure/B14951942.png)
N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]butane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide is a chemical compound that features a triazole ring substituted with a 4-fluorobenzyl group and a butanesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide and the triazole intermediate.
Attachment of the Butanesulfonamide Moiety: The final step involves the reaction of the triazole derivative with butanesulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of N1-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-fluorobenzyl group or the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: 4-Fluorobenzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N~1~-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of N1-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide involves its interaction with specific molecular targets. The triazole ring and the 4-fluorobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The butanesulfonamide moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-pentanesulfonamide
- N~1~-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide
- N~1~-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide
Uniqueness
N~1~-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide is unique due to the presence of the 4-fluorobenzyl group, which can enhance its binding affinity and selectivity for certain biological targets. The combination of the triazole ring and the butanesulfonamide moiety also provides a versatile scaffold for further chemical modifications.
Propiedades
Fórmula molecular |
C13H17FN4O2S |
|---|---|
Peso molecular |
312.37 g/mol |
Nombre IUPAC |
N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]butane-1-sulfonamide |
InChI |
InChI=1S/C13H17FN4O2S/c1-2-3-8-21(19,20)17-13-15-10-18(16-13)9-11-4-6-12(14)7-5-11/h4-7,10H,2-3,8-9H2,1H3,(H,16,17) |
Clave InChI |
PWUCEQGADRFZGC-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)NC1=NN(C=N1)CC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


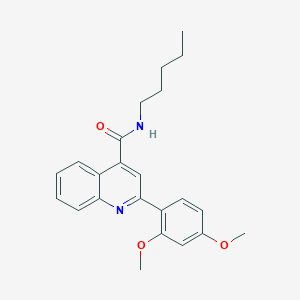
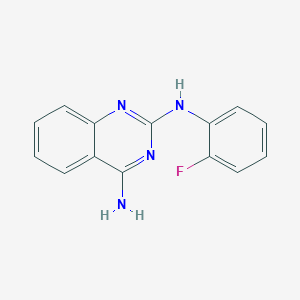
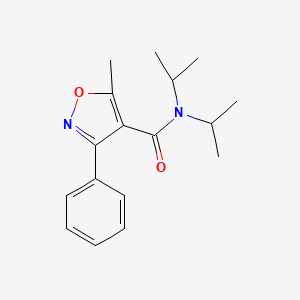
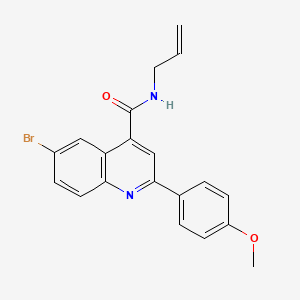
![5-bromo-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14951898.png)
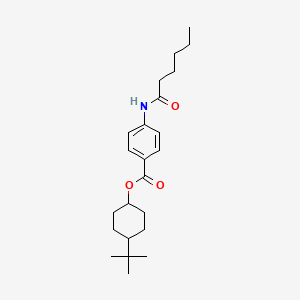
![1-[4-(4-chlorophenoxy)butyl]-1H-benzotriazole](/img/structure/B14951902.png)
![2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B14951911.png)
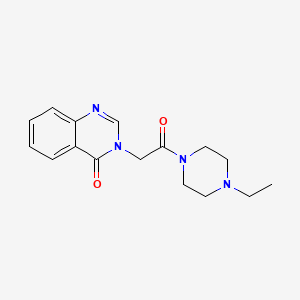
![N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide](/img/structure/B14951932.png)
![N-(4-ethoxyphenyl)-2-methoxy-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B14951937.png)



